molecular formula C16H16N4O5S B4120333 2-(3,4-dimethoxybenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

2-(3,4-dimethoxybenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4120333
M. Wt: 376.4 g/mol
InChI Key: AXKJEJLAOUPBMU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzoyl)-N-(3-nitrophenyl)hydrazinecarbothioamide, commonly known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP belongs to the class of hydrazinecarbothioamide compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

DNP has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. DNP has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for various chemical reactions. Additionally, DNP has been studied for its potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of DNP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. DNP has been found to inhibit the activity of ATP synthase, which is involved in the production of ATP in mitochondria. This inhibition leads to a decrease in the production of ATP, resulting in an increase in metabolic rate and heat production.
Biochemical and Physiological Effects:
DNP has been found to exhibit various biochemical and physiological effects. It has been shown to increase metabolic rate, heat production, and oxygen consumption. Additionally, DNP has been found to induce weight loss and reduce blood glucose levels. However, DNP has also been found to exhibit toxic effects on the liver, kidney, and central nervous system.

Advantages and Limitations for Lab Experiments

DNP has several advantages for use in lab experiments. It is a highly reactive compound that can be easily synthesized and purified. Additionally, DNP exhibits a broad range of biological activities, making it useful for a variety of research applications. However, DNP also has several limitations. It is a toxic compound that can pose a risk to researchers if not handled properly. Additionally, DNP has been found to exhibit nonspecific effects, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DNP. One area of research is the development of safer and more effective analogs of DNP. Additionally, further studies are needed to elucidate the mechanism of action of DNP and its effects on various metabolic pathways. Furthermore, the potential applications of DNP in the field of organic electronics warrant further investigation. Overall, the study of DNP has the potential to contribute to a better understanding of various biological processes and to the development of new therapeutic agents.

properties

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-24-13-7-6-10(8-14(13)25-2)15(21)18-19-16(26)17-11-4-3-5-12(9-11)20(22)23/h3-9H,1-2H3,(H,18,21)(H2,17,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJEJLAOUPBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethoxyphenyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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